Cas no 886768-53-2 (tert-butyl 2-(2,3-difluorophenyl)piperazine-1-carboxylate)

tert-Butyl 2-(2,3-difluorophenyl)piperazine-1-carboxylate is a fluorinated piperazine derivative widely used as a key intermediate in pharmaceutical synthesis and medicinal chemistry research. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability, facilitating handling and storage while allowing selective deprotection under mild acidic conditions. The 2,3-difluorophenyl moiety contributes to its potential bioactivity, particularly in central nervous system (CNS)-targeted drug development. This compound demonstrates high purity and well-defined stereochemistry, making it valuable for structure-activity relationship (SAR) studies. Its balanced lipophilicity, conferred by both the aromatic fluorine substituents and the Boc group, improves membrane permeability in drug discovery applications. The compound serves as a versatile building block for synthesizing dopamine and serotonin receptor ligands.
tert-butyl 2-(2,3-difluorophenyl)piperazine-1-carboxylate structure
886768-53-2 structure
Product Name:tert-butyl 2-(2,3-difluorophenyl)piperazine-1-carboxylate
CAS No:886768-53-2
MF:C15H20F2N2O2
MW:298.328310966492
CID:6251130
PubChem ID:72210226
Update Time:2025-07-02

tert-butyl 2-(2,3-difluorophenyl)piperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 2-(2,3-difluorophenyl)piperazine-1-carboxylate
    • AB46533
    • AB46531
    • EN300-1878023
    • (R)-2-(2,3-DIFLUORO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • AB46536
    • (S)-2-(2,3-DIFLUORO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • 886768-53-2
    • 1240583-68-9
    • 2-(2,3-DIFLUORO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • 1240583-36-1
    • Inchi: 1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-8-7-18-9-12(19)10-5-4-6-11(16)13(10)17/h4-6,12,18H,7-9H2,1-3H3
    • InChI Key: WRSIRLAVOSGSQT-UHFFFAOYSA-N
    • SMILES: FC1C(=CC=CC=1C1CNCCN1C(=O)OC(C)(C)C)F

Computed Properties

  • Exact Mass: 298.14928421g/mol
  • Monoisotopic Mass: 298.14928421g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 373
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 41.6Ų

tert-butyl 2-(2,3-difluorophenyl)piperazine-1-carboxylate Pricemore >>

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Additional information on tert-butyl 2-(2,3-difluorophenyl)piperazine-1-carboxylate

Introduction to Tert-butyl 2-(2,3-difluorophenyl)piperazine-1-carboxylate (CAS No. 886768-53-2)

Tert-butyl 2-(2,3-difluorophenyl)piperazine-1-carboxylate, identified by its CAS number 886768-53-2, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of piperazine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a tert-butyl group and a 2,3-difluorophenyl moiety, contribute to its unique chemical properties and make it a valuable candidate for further investigation.

In recent years, there has been a growing interest in the development of novel psychoactive substances and pharmacological agents that target central nervous system (CNS) receptors. Piperazine derivatives have been extensively studied due to their ability to interact with various neurotransmitter systems, including serotonin, dopamine, and norepinephrine receptors. The introduction of fluorine atoms into the phenyl ring enhances the metabolic stability and lipophilicity of the compound, which can be crucial for optimizing its pharmacokinetic profile.

The synthesis of Tert-butyl 2-(2,3-difluorophenyl)piperazine-1-carboxylate involves a multi-step process that requires precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to ensure high yield and purity, making it suitable for subsequent pharmacological testing. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its target receptors.

Recent studies have highlighted the potential of this compound in the treatment of neurological disorders. Its structural similarity to known active pharmaceutical ingredients (APIs) suggests that it may exhibit comparable or even enhanced biological activity. Preclinical investigations have demonstrated promising results in animal models, indicating its potential as a lead compound for further development. The combination of the tert-butyl and 2,3-difluorophenyl groups appears to synergize effectively, enhancing both potency and selectivity.

The role of fluorine atoms in pharmaceutical chemistry cannot be overstated. They not only improve metabolic stability but also influence electronic properties, leading to altered receptor interactions. In the case of Tert-butyl 2-(2,3-difluorophenyl)piperazine-1-carboxylate, the presence of two fluorine atoms at the 2 and 3 positions on the phenyl ring enhances its binding affinity to certain CNS receptors. This modification has been shown to prolong receptor occupancy and improve therapeutic efficacy.

The pharmacological profile of this compound is further influenced by its solubility and bioavailability. The tert-butyl group contributes to hydrophobicity, while the fluorine atoms enhance lipophilicity. This balance is critical for achieving optimal absorption, distribution, metabolism, and excretion (ADME) properties. Advanced computational modeling techniques have been utilized to predict these properties accurately, aiding in the rational design of derivatives with improved pharmacokinetic profiles.

In addition to its potential therapeutic applications, Tert-butyl 2-(2,3-difluorophenyl)piperazine-1-carboxylate has also been explored in the context of drug discovery for off-target effects. The structural features that make it a promising lead compound may also influence interactions with non-target receptors or enzymes. Understanding these interactions is crucial for minimizing side effects and maximizing therapeutic benefits. Comprehensive toxicological studies are being conducted to evaluate its safety profile comprehensively.

The synthesis and characterization of this compound have benefited from advancements in analytical chemistry techniques. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography have provided detailed insights into its molecular structure and purity. These tools are essential for ensuring that the compound meets stringent quality standards before it can be advanced to clinical trials.

The future development of Tert-butyl 2-(2,3-difluorophenyl)piperazine-1-carboxylate will likely involve structure-activity relationship (SAR) studies to identify optimal analogs with enhanced efficacy and reduced side effects. Collaborative efforts between synthetic chemists and pharmacologists will be crucial in this process. The integration of machine learning algorithms for predicting biological activity has also shown great promise in accelerating drug discovery efforts.

In conclusion, Tert-butyl 2-(2,3-difluorophenyl)piperazine-1-carboxylate (CAS No. 886768-53-2) represents a significant advancement in the development of novel psychoactive substances with potential therapeutic applications. Its unique structural features make it a valuable candidate for further investigation in both academic research and industrial drug development. As our understanding of CNS pharmacology continues to evolve, compounds like this one will play a crucial role in addressing unmet medical needs.

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